molecular formula C26H16 B091316 Dibenzo[g,p]chrysene CAS No. 191-68-4

Dibenzo[g,p]chrysene

Cat. No.: B091316
CAS No.: 191-68-4
M. Wt: 328.4 g/mol
InChI Key: GQDKQZAEQBGVBS-UHFFFAOYSA-N
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Description

Dibenzo[g,p]chrysene is a polycyclic aromatic hydrocarbon with a unique twisted topology It is part of a larger family of compounds known for their interesting optoelectronic properties and structural diversity

Mechanism of Action

Target of Action

Dibenzo[g,p]chrysene (DBC) is a polycyclic aromatic hydrocarbon (PAH) that primarily targets organic building units in covalent organic frameworks (COFs) . It serves as a novel structural node for the construction of 2D COFs .

Mode of Action

DBC interacts with its targets by serving as a specific docking site for the synthesis of flattened structural analogues of well-studied COFs . The presence of eight methyl groups on the sp3 bridges improves the solubility and rigidifies the extended phenylenes . The position and nature of substituents on the π-extended moieties exert significant effects on the optoelectronic properties and the charge delocalization mechanism .

Biochemical Pathways

The incorporation of DBC into a 2D COF has the potential to yield desired photophysical properties such as lower band gaps . The resulting DBC-COFs exhibit a hexagonal dual-pore kagome geometry . The proximity of the layers in the DBC-COFs may allow for enhanced delocalization of the excited states across the π-stacked chrysene columns .

Pharmacokinetics

The pharmacokinetics of DBC was determined in human volunteers following oral microdosing . The major product identified in plasma was unmetabolized DBC itself . Free and conjugated metabolites were detected in urine with DBC-11,12,13,14-tetraol isomers identified as the major metabolites .

Result of Action

The incorporation of DBC into COFs leads to the synthesis of highly crystalline and porous 2D dual-pore COFs showing interesting properties for optoelectronic applications . The TT DBC-COF features broad light absorption covering large parts of the visible spectrum, while Biph DBC-COF shows extraordinary excited state lifetimes exceeding 10 ns .

Action Environment

The action of DBC is influenced by environmental factors. For instance, the presence of eight methyl groups on the sp3 bridges improves the solubility of DBC . Additionally, isomerism leads to different packings in the solid state structure . The crystal structure of the hydrogen substituted para molecule showed a permanent three-dimensional porous structure .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[g,p]chrysene typically involves a series of reactions starting from simpler aromatic compounds. One common method includes the Heck reaction between 2-(pseudo)halo-1,10-biaryls and 2-vinyl-1,10-biaryls, followed by intramolecular cyclization of the resultant 1,2-di([1,10-biaryl]-2-yl)ethenes . Another efficient route involves the use of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[g,p]chrysene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: DDQ, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogens (chlorine, bromine), nitro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinones, while substitution reactions can yield halogenated or nitro-substituted derivatives .

Scientific Research Applications

Dibenzo[g,p]chrysene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[g,p]chrysene stands out due to its twisted topology, which imparts unique electronic properties and makes it suitable for specific applications, such as the construction of highly crystalline and porous 2D COFs . Its ability to form stable molecular aggregates and participate in π-stacking interactions further distinguishes it from other similar compounds.

Properties

IUPAC Name

hexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)26-24-16-8-4-12-20(24)19-11-3-7-15-23(19)25(21)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQDKQZAEQBGVBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=CC=CC=C5C6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172620
Record name Dibenzo(g,p)chrysene
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191-68-4
Record name Dibenzo[g,p]chrysene
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Record name Tetrabenzonaphthalene
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Record name Dibenzo[g,p]chrysene
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Record name Dibenzo[g,p]chrysene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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